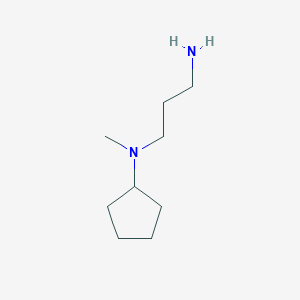

N-Cyclopentyl-N-methylpropane-1,3-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diamines are versatile compounds that serve as fundamental building blocks in the synthesis of various chemicals, including agrochemicals, drugs, and organic materials. The synthesis of diamines, such as N-Cyclopentyl-N-methylpropane-1,3-diamine, is a complex process that requires the differentiation of nitrogen atoms and the ability to introduce diverse substitution patterns, such as 1,2-, 1,3-, or 1,4-diamines .

Synthesis Analysis

The synthesis of diamines can be achieved through innovative strategies, such as the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes, using copper thiophene-2-carboxylate as a catalyst. This method allows for the rapid formation of amido azides, which can be further transformed into orthogonally protected diamines through selective substitution reactions with various carbon nucleophiles . Additionally, a biocatalytic approach has been developed for synthesizing optically active trans-cyclopentane-1,2-diamine derivatives, starting from racemic amino alcohols and employing lipase-B from Candida antarctica for kinetic resolution .

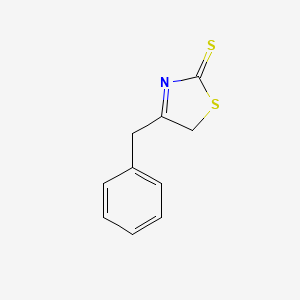

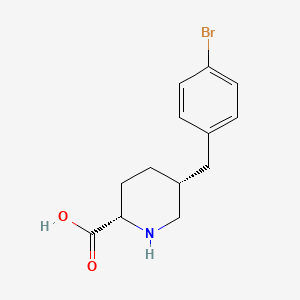

Molecular Structure Analysis

The molecular structure of diamine derivatives can be characterized using analytical and spectroscopic methods. For instance, the Schiff base ligand N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes have been studied, revealing a binuclear nature and non-electrolyte behavior . Similarly, the crystal structure of cis-di-isothiocyanatobis(N-methylpropane-1,3-diamine)nickel(II) has been determined, showing an octahedral coordination with cis-positioned thiocyanate groups .

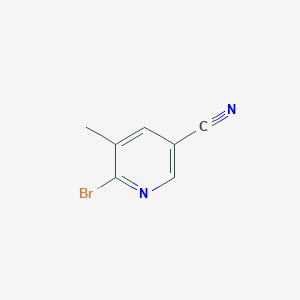

Chemical Reactions Analysis

The chemical reactivity of diamine compounds can be influenced by their structural features. For example, the Schiff base ligand mentioned above can behave as a monodentate ligand, forming metal complexes with Cu(II), Co(II), and Ni(II) that exhibit various electrochemical properties, including reversible and irreversible redox waves . The conformational isomerism observed in nickel(II) complexes of N-methylpropane-1,3-diamine indicates that the arrangement of substituents around the metal center can affect the compound's reactivity and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of diamines are closely related to their molecular structures. Schiff base ligands and their metal complexes have been shown to possess distinct thermal and electrochemical behaviors . The crystal structure analysis of diamine derivatives provides insights into the conformational preferences and the types of intermolecular interactions, such as hydrogen bonding, that contribute to the stability of the crystalline network .

特性

IUPAC Name |

N'-cyclopentyl-N'-methylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-11(8-4-7-10)9-5-2-3-6-9/h9H,2-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUGLJYLQAJFML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649749 |

Source

|

| Record name | N~1~-Cyclopentyl-N~1~-methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopentyl-N-methylpropane-1,3-diamine | |

CAS RN |

53485-06-6 |

Source

|

| Record name | N1-Cyclopentyl-N1-methyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53485-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-Cyclopentyl-N~1~-methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294079.png)

![4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294083.png)

![4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294085.png)

![4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294089.png)

![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)